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Compound of Interest

Compound Name: 2-(1H-imidazol-2-yl)pyrazine

Cat. No.: B039918

An In-depth Technical Guide to 2-(1H-imidazol-2-yl)pyrazine for Researchers and Drug
Development Professionals

Abstract

The confluence of pyrazine and imidazole rings into a single molecular entity, 2-(1H-imidazol-
2-yl)pyrazine, presents a scaffold of significant interest for contemporary chemical research.
This molecule serves as a critical building block in medicinal chemistry and a versatile ligand in
materials science. The pyrazine ring, a core component of several FDA-approved drugs,
imparts a unique electronic profile and metabolic stability, while the imidazole moiety offers
crucial hydrogen bonding capabilities and coordination sites.[1] This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, synthesis
strategies, and potential applications of 2-(1H-imidazol-2-yl)pyrazine. By synthesizing data
from analogous structures and established chemical principles, this document aims to equip
researchers, medicinal chemists, and material scientists with the foundational knowledge
required to explore and exploit the potential of this valuable heterocyclic compound.

Molecular Structure and Physicochemical
Properties

The unique arrangement of nitrogen atoms in 2-(1H-imidazol-2-yl)pyrazine governs its
chemical behavior, including its basicity, solubility, and capacity for intermolecular interactions.
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Understanding these foundational properties is paramount for its application in drug design and
materials engineering.

Chemical Identity

The fundamental identifiers for 2-(1H-imidazol-2-yl)pyrazine are summarized in the table

below.
Identifier Value Source(s)
CAS Number 119165-68-3 [2113114]
Molecular Formula C7HsNa4
Molecular Weight 146.15 g/mol [4]
IUPAC Name 2-(1H-imidazol-2-yl)pyrazine
Synonyms 2-(2-Pyrazinyl)-1H-imidazole

Structural Representation

The molecule consists of a pyrazine ring linked at the 2-position to the 2-position of an
imidazole ring. This linkage creates a planar, aromatic system with four nitrogen atoms, two of
which are pyridine-like (in the pyrazine ring) and two are within the imidazole ring (one pyrrole-
like, one pyridine-like).

Caption: Chemical structure of 2-(1H-imidazol-2-yl)pyrazine.

Physicochemical Properties

Direct experimental data for 2-(1H-imidazol-2-yl)pyrazine is scarce. The properties below are
a combination of available data from suppliers and estimations based on the constituent
heterocycles, pyrazine and imidazole.
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Property

Predicted/Inferred Value

Rationale/Comments

pKa (most basic)

The pyridine-like nitrogen of
the imidazole ring (pKa of
imidazole is ~7.0) is expected
to be the most basic site.[5]
Basicity is likely reduced by the
electron-withdrawing effect of
the adjacent pyrazine ring. The
pyrazine nitrogens are
significantly less basic (pKa of
protonated pyrazine is 0.6).[5]

Poorly soluble in water;

This is inferred from the
properties of the analogous
compound 2-(1H-imidazol-2-

yl)pyridine.[6] The planar,

Solubility Soluble in polar organic )
aromatic structure suggests
solvents (e.g., DMSO, DMF). o
good solubility in solvents
capable of Tt-stacking and
hydrogen bond acceptance.
Based on typical appearance
Appearance White to off-white solid. of similar heterocyclic

compounds.[6]

Hydrogen Bond Donor

1 (Imidazole N-H)

The N-H group on the
imidazole ring can act as a
hydrogen bond donor.

Hydrogen Bond Acceptor

3 (Pyrazine N, Imidazole N)

The two pyrazine nitrogens
and the non-protonated
imidazole nitrogen can act as

hydrogen bond acceptors.

Synthesis and Characterization

While a definitive, published protocol for 2-(1H-imidazol-2-yl)pyrazine is not readily available,

a robust synthesis can be proposed based on established methodologies for related
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heterocyclic compounds. The most logical approach involves the coupling of pre-functionalized
pyrazine and imidazole precursors.

Proposed Synthesis Pathway: Stille or Suzuki Coupling

A common and effective strategy for coupling two heterocyclic rings is through palladium-
catalyzed cross-coupling reactions. This approach offers high yields and functional group
tolerance. The key would be the synthesis of a halogenated pyrazine and an organometallic
imidazole derivative (or vice versa).

Synthesis Workflow

2-Bromo-1H-imidazole
Pd(PPhs)a

Hexabutylditin
Pd(PPhs)a

Purification
(Column Chromatography)

2-(1H-imidazol-2-yl)pyrazine

Pure Product
stille Coupling

2-(Tributylstannyl)pyrazine

2-Chloropyrazine

Click to download full resolution via product page

Caption: Proposed Stille coupling workflow for synthesis.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Stille coupling procedures and
should be optimized for safety and yield.

Step 1: Synthesis of 2-(Tributylstannyl)pyrazine

e To a solution of 2-chloropyrazine (1.0 eq) in anhydrous dioxane, add hexabutylditin (1.1 eq)
and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

e Degas the mixture with argon for 15 minutes.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b039918?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Heat the reaction mixture to reflux (approx. 100-110 °C) under an argon atmosphere for 12-
18 hours, monitoring by TLC or GC-MS.

Upon completion, cool the mixture to room temperature and concentrate under reduced
pressure.

Purify the crude residue by vacuum distillation or column chromatography to yield 2-
(tributylstannyl)pyrazine.

Step 2: Coupling to form 2-(1H-imidazol-2-yl)pyrazine

Combine 2-(tributylstannyl)pyrazine (1.0 eq), 2-bromo-1H-imidazole (1.2 eq), and
tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene.

Degas the mixture with argon for 15 minutes.

Heat the reaction to reflux (approx. 110 °C) under argon for 24 hours, monitoring for product
formation.

Cool the reaction, dilute with ethyl acetate, and wash with a saturated aqueous solution of
KF to remove tin byproducts, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the final product by column chromatography on silica gel to yield 2-(1H-imidazol-2-
yl)pyrazine.

Predicted Spectroscopic Characterization

'H NMR: The spectrum is expected to show distinct signals for the three protons on the
pyrazine ring and the two protons on the imidazole ring. The imidazole N-H proton will likely
appear as a broad singlet at a downfield chemical shift (>10 ppm). The pyrazine protons will
appear as multiplets in the aromatic region (8.5-9.5 ppm), and the imidazole C-H protons will
be singlets or doublets around 7.0-8.0 ppm.

13C NMR: A total of 7 carbon signals are expected in the aromatic region (approx. 115-155
ppm).
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» IR Spectroscopy: Characteristic peaks would include N-H stretching (broad, ~3100-3300
cm~1), C-H aromatic stretching (~3000-3100 cm~1), and C=N/C=C ring stretching vibrations
(1400-1600 cm™1).

o Mass Spectrometry (El): The molecular ion peak [M]* would be observed at m/z = 146. Key
fragmentation patterns would likely involve the cleavage of the bond between the two
heterocyclic rings.

Potential Applications in Drug Discovery and
Materials Science

The true value of 2-(1H-imidazol-2-yl)pyrazine lies in its potential as a scaffold for creating
more complex molecules with tailored functions.

Medicinal Chemistry and Drug Development

The pyrazine-imidazole core is a "privileged scaffold" in medicinal chemistry. Pyrazine
derivatives are noted for a wide array of pharmacological activities, including anticancer, anti-
inflammatory, antibacterial, and antioxidant effects.[7][8] The fused imidazo[1,2-a]pyrazine
system, structurally related to our target molecule, has been the focus of intense research.

Case Study: Imidazo[1,2-a]pyrazines as Gaqg/11 Inhibitors

Uveal melanoma (UM) is a deadly cancer often driven by mutations in GNAQ and GNA11
genes, leading to constitutive activation of the Gag/11 signaling pathway.[9] Researchers have
successfully designed and synthesized derivatives of the imidazo[1,2-a]pyrazine scaffold that
act as potent and selective inhibitors of Gaqg/11.[9] These compounds bind directly to Gaq,
preventing its activation and subsequently inhibiting downstream pro-proliferative signals like
the ERK and YAP pathways.[9] 2-(1H-imidazol-2-yl)pyrazine represents an ideal starting point
or fragment for designing novel inhibitors targeting this pathway.
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Caption: The Gag/11 signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.
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Coordination Chemistry and Materials Science

The multiple nitrogen atoms in 2-(1H-imidazol-2-yl)pyrazine make it an excellent candidate for
use as a bidentate or bridging ligand in coordination chemistry. Similar to the well-studied 2,2'-
bipyridine or 2-(1H-imidazol-2-yl)pyridine, it can chelate metal ions to form stable metal
complexes.[6] These complexes could have applications in:

o Catalysis: Forming active sites for organic transformations.
e Luminescent Materials: Creating phosphorescent materials for OLEDs or sensors.

o Metal-Organic Frameworks (MOFs): Acting as an organic linker to construct porous materials
for gas storage or separation.

Conclusion and Future Outlook

2-(1H-imidazol-2-yl)pyrazine is a heterocyclic compound with substantial, largely untapped
potential. While direct experimental data remains limited, its structural components—pyrazine
and imidazole—are well-established pharmacophores and versatile chemical motifs. The
logical pathways to its synthesis and the demonstrated success of closely related scaffolds,
particularly in the realm of kinase and G-protein inhibition, underscore its value as a high-
potential building block.

Future research should focus on developing and publishing a validated, scalable synthesis for
this compound. Comprehensive characterization of its physicochemical properties and an
exploration of its coordination chemistry are warranted. For medicinal chemists, this molecule
represents a prime starting point for fragment-based drug design and the creation of novel
compound libraries targeting a range of diseases, from cancer to infectious agents. The
continued exploration of such fundamental heterocyclic scaffolds is essential for the
advancement of both pharmaceutical and materials sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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